2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Overview
Description
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) is a complex organic compound characterized by its unique spirocyclic structure, which includes a fluorine atom, a thiophene ring, and a piperidine ring[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ](https://wwwchemsrccom/en/cas/1283095-70-4_612757html){{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriately substituted thiophenes with piperidine derivatives under acidic or basic conditions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). The fluorine atom can be introduced through halogenation reactions using fluorinating agents such as Selectfluor or xenon difluoride[{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Chemical Reactions Analysis
Types of Reactions: 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Scientific Research Applications
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Industry: Its unique properties make it useful in the development of new materials and industrial processes[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
Mechanism of Action
The mechanism by which 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects[{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973). The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) can be compared to other similar compounds, such as:
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-pyrrolidine): This compound has a similar structure but with a pyrrolidine ring instead of piperidine[_{{{CITATION{{{1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-morpholine): 1{(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3 ...](https://www.chemsrc.com/en/cas/1283095-70-4_612757.html)[{{{CITATION{{{_2{2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](https://www.smolecule.com/products/s987973).
The uniqueness of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) lies in its specific structural features and the resulting biological and chemical properties that distinguish it from its analogs.
Properties
IUPAC Name |
2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJYELIMAXNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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